2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide
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Overview
Description
2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring substituted with a 2-fluorophenyl group and a benzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Given the broad biological activities of thiazole derivatives, it can be inferred that multiple pathways may be affected, leading to their diverse therapeutic outcomes .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide moiety or the thiazole ring, leading to the formation of amines or reduced thiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution at the chloro position can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with tailored properties.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Its anti-inflammatory and antitumor properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
- 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)propionamide
- 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)butyramide
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the 2-fluorophenyl group enhances its lipophilicity and membrane permeability, contributing to its potent biological effects. Additionally, the benzamide moiety provides opportunities for further functionalization, allowing for the development of derivatives with improved properties .
Properties
IUPAC Name |
2-chloro-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2OS/c23-17-10-4-1-7-14(17)21(27)25-19-12-6-3-9-16(19)20-13-28-22(26-20)15-8-2-5-11-18(15)24/h1-13H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVTILVMSNPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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